Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 4-Chloro-6-methoxy-3-nitroquinoline
This guide provides a comprehensive technical overview of 4-Chloro-6-methoxy-3-nitroquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this compound is not consistently reported in major chemical databases, its structural analogs are well-documented, positioning it as a valuable, albeit specialized, synthetic intermediate. This document will delve into its chemical identity, a proposed, logically-grounded synthesis protocol, potential applications, and essential safety considerations, grounded in authoritative scientific principles.
4-Chloro-6-methoxy-3-nitroquinoline belongs to the quinoline class of compounds, which form the backbone of numerous pharmaceuticals. The presence of a nitro group (a strong electron-withdrawing group) and a chlorine atom at the 4-position (a versatile synthetic handle) makes this molecule a highly reactive and strategic building block.
The chloro group at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups, a cornerstone of library synthesis in drug discovery. The methoxy group at C6 modulates the electronic properties and lipophilicity of the scaffold.
Table 1: Physicochemical Properties of 4-Chloro-6-methoxy-3-nitroquinoline
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₇ClN₂O₃ | Calculated |
| Molecular Weight | 238.63 g/mol | Calculated |
| Appearance (Predicted) | Pale yellow to yellow solid | Inferred from analogs |
| Solubility (Predicted) | Soluble in Chloroform, Dichloromethane; sparingly soluble in Methanol | Inferred from analogs[1] |
| Storage Temperature | Inert atmosphere, -20°C | Recommended[1] |
A Proposed Synthetic Pathway: Rationale and Protocol
While literature on the direct synthesis of 4-Chloro-6-methoxy-3-nitroquinoline is scarce, a robust and logical three-step pathway can be proposed by adapting established methodologies for structurally similar quinolines.[2][3] The synthesis of the related 2-methyl analog provides a validated framework involving cyclization, nitration, and chlorination.[3][4] Our proposed route strategically modifies the initial cyclization step to yield the desired C2-unsubstituted quinoline core.
Synthetic Workflow Overview
The proposed synthesis proceeds via three key transformations:
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Gould-Jacobs Reaction: Formation of the 4-hydroxyquinoline core from an aniline precursor.
-
Nitration: Regioselective introduction of a nitro group at the C3 position.
-
Chlorination: Conversion of the 4-hydroxyl group to the target 4-chloro group.
Caption: Proposed multi-step synthesis of 4-Chloro-6-methoxy-3-nitroquinoline.
Detailed Experimental Protocol
Protocol Trustworthiness: This protocol is designed as a self-validating system. Each step yields a stable, characterizable intermediate. Progress can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of each intermediate should be confirmed by NMR and Mass Spectrometry before proceeding.
Step 1: Synthesis of 4-Hydroxy-6-methoxyquinoline (D)
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Rationale: The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline scaffold from anilines without introducing a substituent at the C2 position. This contrasts with the Conrad-Limpach reaction, which uses β-ketoesters and would result in a C2-methyl group.[5] High-boiling solvents like Dowtherm A are used for the thermal cyclization to provide the necessary energy to overcome the activation barrier for the 6-electron electrocyclic reaction.
-
Methodology:
-
Combine equimolar amounts of 4-methoxyaniline and diethyl (ethoxymethylene)malonate in a round-bottom flask.
-
Heat the mixture at 100-130°C for 1-2 hours. The reaction progress can be monitored by TLC until the starting aniline is consumed. Ethanol is evolved during this condensation step.
-
Transfer the resulting intermediate adduct to a high-boiling solvent (e.g., Dowtherm A).
-
Heat the solution to reflux (approx. 250°C) for 20-30 minutes to induce thermal cyclization.
-
Cool the mixture and dilute with petroleum ether to precipitate the crude ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (C).
-
Filter the solid and hydrolyze by refluxing in 10% aqueous sodium hydroxide solution until a clear solution is obtained.
-
Cool the solution and acidify with acetic acid or dilute HCl to precipitate 4-hydroxy-6-methoxyquinoline (D). Filter, wash with water, and dry.[6]
-
Step 2: Synthesis of 4-Hydroxy-6-methoxy-3-nitroquinoline (E)
-
Rationale: The quinoline ring is activated towards electrophilic substitution. The C3 position is susceptible to nitration. A standard nitrating mixture of nitric and sulfuric acid is employed. Temperature control is critical to prevent over-nitration or side reactions.
-
Methodology:
-
To a stirred solution of concentrated sulfuric acid, cooled in an ice bath (0-5°C), add 4-hydroxy-6-methoxyquinoline (D) portion-wise, maintaining the temperature below 10°C.
-
Once dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates completion.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 4-hydroxy-6-methoxy-3-nitroquinoline (E), is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
Step 3: Synthesis of 4-Chloro-6-methoxy-3-nitroquinoline (F)
-
Rationale: The conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-chloroquinoline is a standard transformation accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] A catalytic amount of N,N-Dimethylformamide (DMF) is often added to generate the Vilsmeier reagent in situ, which is the active chlorinating species.
-
Methodology:
-
In a fume hood, suspend 4-hydroxy-6-methoxy-3-nitroquinoline (E) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The reaction should become a clear solution.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto a stirred mixture of crushed ice and a base (e.g., sodium bicarbonate solution) to neutralize the excess POCl₃.
-
The product will precipitate as a solid. Stir for 1 hour in the cold.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or chloroform/hexane) to obtain pure 4-Chloro-6-methoxy-3-nitroquinoline (F).
-
Applications in Research and Drug Development
The primary value of 4-Chloro-6-methoxy-3-nitroquinoline lies in its role as a versatile intermediate for creating libraries of novel compounds, particularly in oncology and infectious disease research.
Scaffold for Kinase Inhibitors
The quinoline scaffold is a "privileged structure" found in many approved kinase inhibitors, such as afatinib and cabozantinib.[7][8] 4-Chloro-6-methoxy-3-nitroquinoline serves as an excellent starting point for developing new inhibitors. The C4-chloro position is the key site for modification. By reacting it with various amines (anilines, alkylamines, etc.), researchers can systematically probe the binding pocket of a target kinase to establish Structure-Activity Relationships (SAR). The nitro group can be subsequently reduced to an amine, providing another handle for further derivatization.
Caption: Role as a core scaffold for generating diverse chemical libraries.
Precursor for Fused Heterocyclic Systems
The juxtaposition of the nitro and chloro groups allows for the construction of more complex, fused ring systems. For example, reaction with certain bifunctional nucleophiles can lead to the formation of imidazo[4,5-c]quinolines or other polycyclic structures, which are also of interest in drug discovery.[4]
Anticipated Spectral Data
While experimental data is not publicly available, the expected spectral characteristics can be predicted based on the structure.
-
¹H NMR:
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.0 ppm.
-
Quinoline Protons: A singlet for the C2-H and another for the C5-H. The C7-H and C8-H protons would appear as an AB quartet or a set of doublets, with coupling constants typical for ortho- and meta-coupling.
-
-
¹³C NMR:
-
Distinct signals for all 10 carbon atoms. The carbon bearing the chloro group (C4) would be significantly downfield. The methoxy carbon would appear around 55-60 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
The molecular ion peak [M+H]⁺ would be observed at m/z 239. A characteristic isotopic pattern for one chlorine atom (M and M+2 in an approximate 3:1 ratio) would be expected, confirming the presence of chlorine.
-
Safety, Handling, and Disposal
Authoritative Grounding: Safety protocols are derived from guidelines for analogous hazardous compounds, such as nitroaromatics and chlorinated heterocycles.[9][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Toxicological Hazards: This compound should be treated as hazardous. Nitroaromatic compounds can be toxic and are potential mutagens. Chlorinated organic compounds can be irritants. Avoid inhalation of dust and any contact with skin or eyes.[10][11]
-
Handling: Use appropriate tools (spatulas) to handle the solid. Avoid creating dust. Ensure all equipment is properly cleaned after use.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere to prevent degradation.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discard into the environment.
References
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]
-
Zhao, L., Lei, F., & Guo, Y. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, volume 59. [Link]
-
MDPI. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. [Link]
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iChemical. (n.d.). 4-Chloro-6-methoxyquinolin-7-ol. Retrieved January 26, 2026, from [Link]
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Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]
- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. Retrieved January 26, 2026, from [Link]
- Google Patents. (1951).
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PubChem. (n.d.). 4-Chloro-3-nitroanisole. Retrieved January 26, 2026, from [Link]
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MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%. [Link]
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